

Comparative Guide: Quantifying Fructose-1-Phosphate (F1P) in Tissue Samples

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Compound of Interest

Compound Name: Fructose-1-phosphate Barium Salt

CAS No.: 34079-63-5

Cat. No.: B14110910

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Executive Summary

Fructose-1-Phosphate (F1P) is the obligate intermediate of fructose metabolism (fructolysis), produced exclusively by Ketohexokinase (KHK). Its accumulation is a critical biomarker for metabolic dysfunction, particularly in Non-Alcoholic Steatohepatitis (NASH) and Hereditary Fructose Intolerance (HFI).

The Analytical Challenge: Unlike glucose or fructose-1,6-bisphosphate (F1,6BP), there are no direct, off-the-shelf commercial ELISA or colorimetric kits specifically for F1P. "Fructose" kits measure free fructose, and "Fructose-1,6-Bisphosphate" kits measure a downstream metabolite.

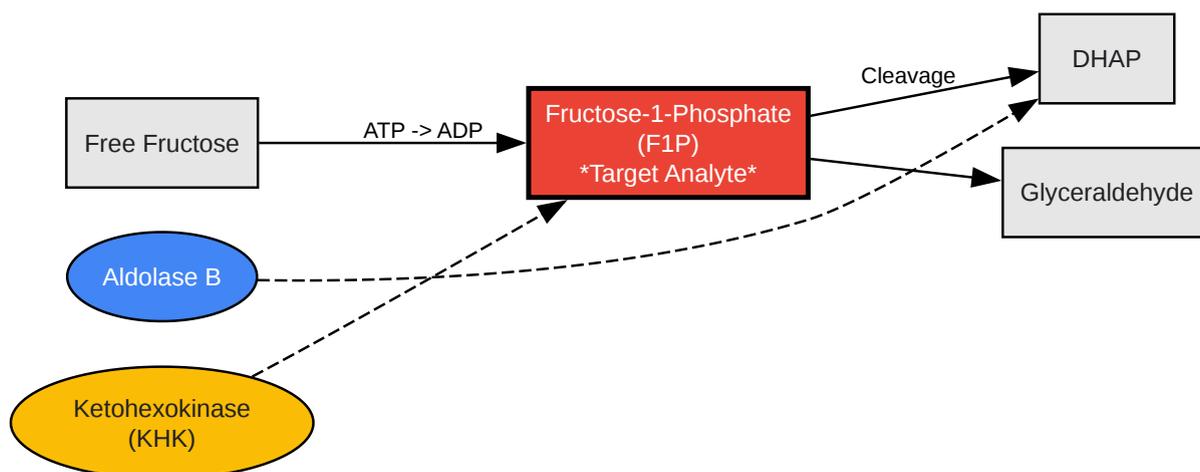
Therefore, quantification requires one of two approaches:

- LC-MS/MS (Gold Standard): High sensitivity, resolves structural isomers (F1P vs. F6P vs. G6P).
- Custom Enzymatic Assay: A "home-brew" spectrophotometric method utilizing Aldolase B, suitable for labs without mass spectrometry access but requiring strict kinetic controls.

Part 1: Biological Context & Analytical Strategy

The Fructolysis Pathway & F1P Instability

F1P is metabolically "trapped" in the liver. It is rapidly cleaved by Aldolase B. In tissue extraction, if metabolism is not instantly quenched, F1P levels will artificially plummet, leading to false negatives.



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Figure 1: The Fructolysis pathway. F1P is the specific product of KHK. Note that commercial kits often measure Fructose-1,6-Bisphosphate, which is part of glycolysis/gluconeogenesis, not the primary fructolytic step.

Part 2: Comparative Analysis of Methods

Method A: Ion-Pairing LC-MS/MS (The Gold Standard)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of distinguishing F1P from its structural isomers (Glucose-6-Phosphate and Fructose-6-Phosphate) with high sensitivity.

Mechanism: Since sugar phosphates are highly polar and anionic, they do not retain well on standard C18 columns. The method uses Ion-Pairing Reverse Phase (IP-RP) chromatography. An ion-pairing reagent (e.g., Tributylamine) is added to the mobile phase to mask the phosphate group, allowing retention on a C18 column.

Method B: Custom Enzymatic Assay (Spectrophotometric)

Note: This is not a commercial kit. It is a coupled enzyme protocol you must assemble.

Mechanism: F1P is cleaved by exogenous Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde. DHAP is then converted to Glycerol-3-Phosphate by Glycerol-3-Phosphate Dehydrogenase (G3PDH), oxidizing NADH to NAD⁺. The decrease in absorbance at 340nm is proportional to F1P concentration.

Head-to-Head Comparison

Feature	LC-MS/MS (IP-RP)	Custom Enzymatic Assay
Specificity	High. Resolves F1P from F6P/G6P isomers based on retention time and MRM transitions.	Moderate. Depends on the purity of Aldolase B. Endogenous DHAP must be blanked out.
Sensitivity (LOD)	< 0.5 μM (Femtomole range). [1]	~10-50 μM. Limited by spectrophotometer noise and NADH extinction coefficient.
Throughput	Medium (15-20 min/sample run time).	Low to Medium (Manual pipetting or plate reader setup).
Sample Volume	Low (10-20 mg tissue).	High (50-100 mg tissue) required to reach detection limits.
Key Challenge	Ion Suppression. Salts from tissue extraction can suppress the MS signal.	Enzyme Stability. Aldolase B is expensive and unstable. Background NADH oxidation causes drift.
Cost	High (Instrument + specialized columns).	Moderate (Enzymes + reagents).

Part 3: Detailed Experimental Protocols

Critical Sample Preparation (Universal Step)

Applies to both methods. Objective: Quench metabolism immediately to prevent F1P degradation.

- Harvest: Rapidly excise liver/kidney tissue (<10 seconds).
- Clamp: Immediately freeze-clamp tissue using Wollenberger tongs pre-cooled in liquid nitrogen.
- Pulverize: Grind tissue to a fine powder under liquid nitrogen.
- Extraction (Perchloric Acid Method):
 - Add 500 μ L ice-cold 0.6 M Perchloric Acid (PCA) to ~50 mg tissue powder.
 - Vortex vigorously and sonicate on ice for 1 min.
 - Centrifuge at 12,000 x g for 5 min at 4°C.
 - Neutralization: Transfer supernatant to a new tube. Neutralize to pH 7.0 using 2M KOH. Note: Check pH with micro-strip. Do not overshoot pH > 8 or F1P may degrade.
 - Centrifuge again to remove Potassium Perchlorate (KClO₄) precipitate. Use supernatant for analysis.[2]

LC-MS/MS Protocol (IP-RP Mode)

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series). Column: C18 Reverse Phase (e.g., Agilent ZORBAX RRHD or Waters Acquity).

Mobile Phases:

- A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).
- B: Methanol.

Gradient:

- 0-2 min: 0% B (Isocratic loading)
- 2-15 min: 0% -> 40% B (Separation of isomers)
- 15-18 min: 90% B (Wash)

- 18-23 min: 0% B (Re-equilibration)

MRM Transitions (Negative Mode):

- Precursor: m/z 259.0 (Fructose-1-Phosphate [M-H]-)
- Product 1 (Quantifier): m/z 97.0 (Phosphate group)
- Product 2 (Qualifier): m/z 79.0 (PO₃-)
- Differentiation: F1P typically elutes after F6P and G6P in IP-RP conditions due to the position of the phosphate group affecting the ion-pair interaction.

Custom Enzymatic Assay Protocol

Reagents Required:

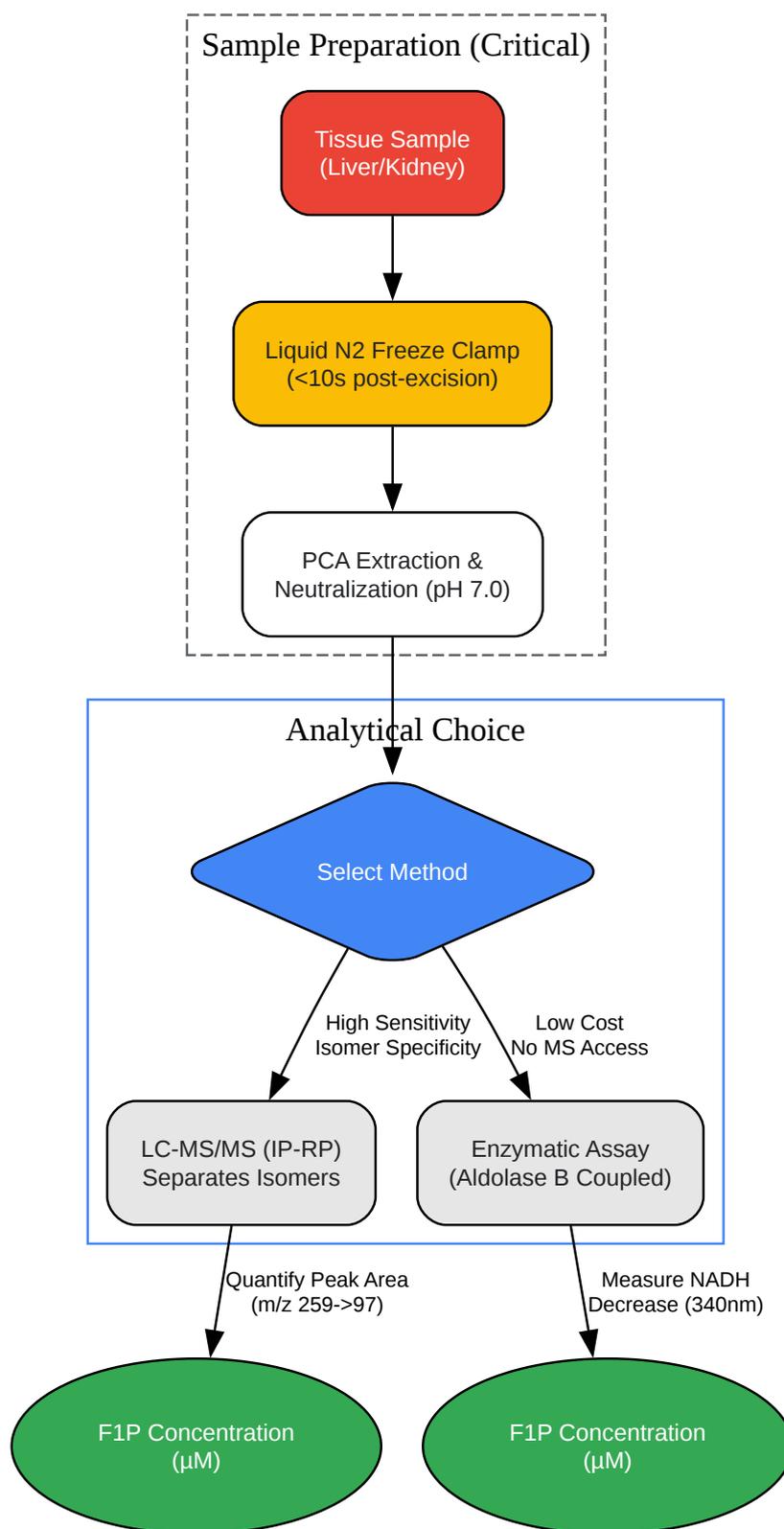
- Buffer: 50 mM Triethanolamine, 5 mM EDTA, pH 7.5.
- NADH: 10 mM stock (Freshly prepared).
- Enzymes:
 - Aldolase B (Specific for F1P cleavage).^[3] Note: Muscle Aldolase A is less specific.
 - Triosephosphate Isomerase (TPI).
 - Glycerol-3-Phosphate Dehydrogenase (G3PDH).

Procedure:

- Blank Reading: In a cuvette/well, mix:
 - Sample extract (50 µL)
 - Buffer (900 µL)
 - NADH (0.2 mM final)

- G3PDH + TPI mixture (Excess)
- Incubate: Wait 5-10 mins until absorbance at 340nm stabilizes. This removes endogenous DHAP and GAP. Record Absorbance (A1).
- Reaction Trigger: Add Aldolase B (0.5 Units).
- Measurement: Monitor decrease in absorbance at 340nm until plateau (approx 15-20 mins). Record Absorbance (A2).
- Calculation:
 - $(\text{NADH}) = 6.22 \text{ mM}^{-1}\text{cm}^{-1}$

Part 4: Workflow Visualization



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Figure 2: Decision workflow for F1P quantification. Note the critical freeze-clamp step required for both methods.

References

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- Sigma-Aldrich. Preparation of Sugar Phosphates for LC-MS. [Link](#)
 - General reference for handling anionic metabolites.

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- [3. Invitae Hereditary Fructose Intolerance Test | Test catalog | Invitae \[invitae.com\]](#)
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